Didodecyl succinate

Catalog No.
S566291
CAS No.
5980-15-4
M.F
C28H54O4
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyl succinate

CAS Number

5980-15-4

Product Name

Didodecyl succinate

IUPAC Name

didodecyl butanedioate

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

JBJMZCVEBLDYCA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC

Synonyms

dilauryl succinate

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC

Didodecyl succinate is a chemical compound classified as a diester of succinic acid and dodecanol, with the molecular formula C28H54O4C_{28}H_{54}O_{4} and a molecular weight of approximately 454.74 g/mol. This compound is characterized by its long hydrophobic alkyl chains, which contribute to its properties as a plasticizer and surfactant. Didodecyl succinate is known for its low toxicity and biodegradability, making it an attractive alternative to traditional phthalate-based plasticizers in various applications, particularly in the polymer industry .

  • An emulsifier: Didodecyl succinate could help stabilize mixtures of oil and water by forming emulsions [].
  • A surfactant: It could lower the surface tension of liquids, making them easier to spread or wet surfaces [].

Food Science and Technology

  • Antioxidant properties: DDSA's primary application in research aligns with its use in food - its ability to inhibit oxidation in fats and oils. Studies have shown its effectiveness in extending the shelf life of various food products, including edible oils, fats, and fried foods [].
  • Emulsifying and dispersing properties: DDSA can act as an emulsifier, helping to stabilize mixtures of immiscible liquids like oil and water. This property makes it valuable in research for creating and studying emulsions in food science [].

Environmental Science

  • Emerging contaminant: DDSA has been identified as an emerging contaminant due to its increasing use and potential presence in environmental matrices like water and soil []. Research is ongoing to understand its environmental fate, behavior, and potential ecological risks.
  • Microplastics research: DDSA has been used in research to study the interactions between microplastics and environmental contaminants. Studies suggest that DDSA can potentially sorb (adhere) to microplastics, which may influence their transport and fate in the environment [].

Material Science

  • Microencapsulation: DDSA exhibits thermochromic properties, meaning its color changes with temperature. This property makes it a potential candidate for microencapsulation applications, where it can be used to create temperature-sensitive materials for various purposes [].
Typical of esters, including hydrolysis, transesterification, and esterification. Hydrolysis of didodecyl succinate in the presence of water can yield dodecanol and succinic acid:

C28H54O4+H2OC12H26OH+C4H6O4C_{28}H_{54}O_{4}+H_2O\rightarrow C_{12}H_{26}OH+C_4H_6O_4

Transesterification reactions can occur when didodecyl succinate is treated with different alcohols, potentially modifying its properties for specific applications. Additionally, it can undergo reactions with nucleophiles due to the electrophilic nature of the carbonyl groups present in the ester functional groups .

Didodecyl succinate can be synthesized through the esterification of succinic acid with dodecanol. This reaction typically requires an acid catalyst to promote the formation of the ester bond. The general reaction can be represented as follows:

C4H6O4+2C12H26OHH+C28H54O4+2H2OC_4H_6O_4+2C_{12}H_{26}OH\xrightarrow{H^+}C_{28}H_{54}O_{4}+2H_2O

Alternative synthesis methods may involve transesterification processes where existing esters are reacted with dodecanol under suitable conditions. The choice of synthesis method can influence the purity and yield of didodecyl succinate produced .

Didodecyl succinate is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability. Its low toxicity makes it suitable for use in applications such as:

  • Food packaging materials: Due to its safety profile.
  • Cosmetics: As an emollient or skin-conditioning agent.
  • Coatings: To improve film-forming properties.

Additionally, its surfactant properties allow it to be used in various formulations requiring emulsification or dispersion .

Interaction studies involving didodecyl succinate focus on its compatibility with other materials, particularly polymers. Research has shown that mixtures of succinate di-esters can effectively plasticize PVC without significant migration issues, which is a common concern with traditional plasticizers. These studies highlight the potential for didodecyl succinate to enhance material performance while maintaining safety standards .

Didodecyl succinate shares structural similarities with other long-chain fatty acid esters and diesters. Below is a comparison table highlighting its uniqueness among similar compounds:

Compound NameMolecular FormulaUnique Features
Didodecyl succinateC28H54O4Low toxicity; biodegradable; effective plasticizer
Diethyl phthalateC12H14O4Commonly used plasticizer; higher toxicity; persistent
Didecyl phthalateC24H46O4Similar structure; higher toxicity; less biodegradable
Dioctyl sebacateC22H42O4Used as a plasticizer; lower molecular weight; toxic

Didodecyl succinate stands out due to its favorable safety profile and environmental impact compared to other commonly used plasticizers like diethyl phthalate and didecyl phthalate .

XLogP3

11

Other CAS

5980-15-4

Wikipedia

Dilauryl succinate

Dates

Modify: 2023-08-15

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